4'-Trifluoromethoxy-biphenyl-4-carbaldehyde
Overview
Description
4’-Trifluoromethoxy-biphenyl-4-carbaldehyde is an organic compound with the molecular formula C14H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, with an aldehyde functional group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid.
Reduction: 4’-Trifluoromethoxy-biphenyl-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Trifluoromethoxy-biphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function .
Comparison with Similar Compounds
4’-Methoxy-biphenyl-4-carbaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4’-Ethoxy-biphenyl-4-carbaldehyde: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
4’-Trifluoromethyl-biphenyl-4-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications .
Biological Activity
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is an organic compound characterized by a trifluoromethoxy group attached to a biphenyl structure, with an aldehyde functional group at the para position. This compound has garnered attention in scientific research due to its potential biological activity, particularly in biochemical assays and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H9F3O2
- Molecular Weight : 272.22 g/mol
- Structure : The compound features a biphenyl backbone with a trifluoromethoxy substituent and an aldehyde group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The aldehyde moiety can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Enzyme Interaction Studies
Research indicates that this compound can modulate enzyme activity, making it a valuable tool in biochemical assays. For instance, it has been shown to influence the activity of serine exopeptidases like Dipeptidyl Peptidase IV (DPP4), which plays a crucial role in glucose metabolism regulation.
Enzyme | Effect of this compound |
---|---|
DPP4 | Inhibition leads to increased GLP-1 availability |
Tyrosine Phosphatase 1B (TP1B) | Modulation of insulin signaling pathways |
Cell Viability and Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound's impact on cell viability was measured using assays such as MTT or LDH release.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 (liver cancer) | 25 | Induction of apoptosis |
HeLa (cervical cancer) | 30 | Cell cycle arrest |
Study 1: Enzyme Inhibition
A study published in Nature evaluated the inhibitory effects of this compound on DPP4. The results demonstrated a significant reduction in enzyme activity, leading to increased insulin secretion in vitro. This suggests potential applications in diabetes treatment.
Study 2: Anticancer Activity
Research conducted by the Journal of Medicinal Chemistry explored the anticancer properties of this compound against several cancer cell lines. The findings indicated that the compound induces apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The unique trifluoromethoxy group distinguishes this compound from structurally similar analogs. A comparison with other biphenyl derivatives reveals differences in biological activity:
Compound | Biological Activity |
---|---|
4'-Methoxy-biphenyl-4-carbaldehyde | Moderate enzyme inhibition |
4'-Ethoxy-biphenyl-4-carbaldehyde | Low cytotoxicity |
4'-Trifluoromethyl-biphenyl-4-carbaldehyde | Antimicrobial properties observed |
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCXZBOSHHAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375318 | |
Record name | 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398156-35-9 | |
Record name | 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 398156-35-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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